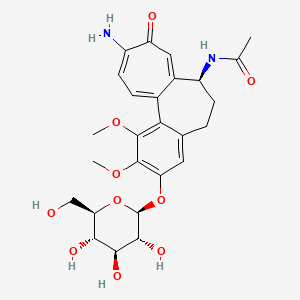

Colchicosamide

Description

Structure

3D Structure

Properties

CAS No. |

38838-23-2 |

|---|---|

Molecular Formula |

C26H32N2O10 |

Molecular Weight |

532.5 g/mol |

IUPAC Name |

N-[(7S)-10-amino-1,2-dimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C26H32N2O10/c1-11(30)28-16-7-4-12-8-18(37-26-23(34)22(33)21(32)19(10-29)38-26)24(35-2)25(36-3)20(12)13-5-6-15(27)17(31)9-14(13)16/h5-6,8-9,16,19,21-23,26,29,32-34H,4,7,10H2,1-3H3,(H2,27,31)(H,28,30)/t16-,19+,21+,22-,23+,26+/m0/s1 |

InChI Key |

CENZECKWJXZRDO-CQPGNPNMSA-N |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Thiocolchicoside (as a proxy for Colchicosamide)

Disclaimer: Extensive literature searches for "Colchicosamide" yielded limited specific data. The scientific community predominantly focuses on its close structural analog, Thiocolchicoside . This guide, therefore, presents a comprehensive overview of the pharmacokinetics and bioavailability of Thiocolchicoside, which is often used interchangeably in some contexts and serves as the most relevant available information for researchers, scientists, and drug development professionals.

Introduction

Thiocolchicoside is a semi-synthetic derivative of colchicine, a naturally occurring compound from the plant Gloriosa superba.[1][2] It is widely used as a muscle relaxant with anti-inflammatory and analgesic properties.[3][4] This document provides a detailed technical overview of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C27H33NO10S | [1][2][3][5] |

| Molar Mass | 563.62 g·mol−1 | [1][3][5] |

| Appearance | Yellow crystalline powder | [1] |

| Solubility | Soluble in water, methanol, 0.1N HCl, 0.1N NaOH | [1] |

Pharmacokinetics

The pharmacokinetic profile of thiocolchicoside has been investigated in healthy human volunteers through various studies. The data reveals significant differences in its disposition depending on the route of administration.

Oral Administration:

Following oral administration, thiocolchicoside is rapidly absorbed from the gastrointestinal tract.[6] However, the parent compound is generally not detectable in plasma.[2][7][8][9][10] Instead, it is extensively metabolized, primarily by intestinal metabolism, into its active and inactive metabolites.[8][9][10] The peak plasma concentrations (Cmax) of its metabolites are typically observed within 1 hour post-administration.[2][6][8][9][10]

Intramuscular Administration:

In contrast to oral administration, intramuscular injection of thiocolchicoside results in detectable plasma concentrations of the parent drug. The Cmax is reached approximately 30 minutes after administration.[2][8][9][10]

The oral bioavailability of thiocolchicoside is relatively low, estimated to be around 25% compared to intramuscular administration.[2][3][4][8][11] A study comparing two oral formulations (tablets and capsules) found their relative bioavailability to be comparable (1.06 ± 0.39 for capsules relative to tablets).[6]

Thiocolchicoside exhibits a moderate volume of distribution. Following intravenous infusion, the steady-state volume of distribution (Vss) has been reported to be between 31 to 35 liters.[12] After an 8 mg intramuscular injection, the apparent volume of distribution is estimated to be approximately 42.7 L.[2][8][9][10] Protein binding of thiocolchicoside to human serum is relatively low at 12.8 ± 5.3%.[2][8]

Thiocolchicoside undergoes extensive metabolism. After oral administration, it is first metabolized in the intestine to its aglycone, 3-demethylthiocolchicine (also known as SL59.0955 or M2), which is an inactive metabolite.[3][7][8][9][10] This aglycone is then glucuroconjugated to form the pharmacologically active metabolite, 3-O-glucuronide of 3-demethylthiocolchicine (also known as SL18.0740 or M1).[7][8][9][10] M1 is considered to have equipotent pharmacological activity to the parent drug.[7][9][10] A minor metabolic pathway involves the demethylation of SL59.0955 to didemethyl-thiocolchicine.[9][10]

Elimination of thiocolchicoside and its metabolites occurs primarily through the extrarenal route.[12] Following oral administration, approximately 79% of the total radioactivity is excreted in the feces and 20% in the urine.[8][9][10] The parent drug is not excreted unchanged in either urine or feces.[9][10] The metabolites SL18.0740 and SL59.0955 are found in both urine and feces, while didemethyl-thiocolchicine is only recovered in the feces.[9][10]

Pharmacokinetic Parameters (Quantitative Data)

The following tables summarize the key pharmacokinetic parameters of thiocolchicoside and its major metabolites from various studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Thiocolchicoside after Intramuscular Administration

| Parameter | 4 mg Dose | 8 mg Dose | Reference |

| Tmax (h) | 0.5 | 0.5 | [2][8][9][10] |

| Cmax (ng/mL) | 113 | 175 | [2][8][9][10] |

| AUC (ng·h/mL) | 283 | 417 | [2][8][9][10] |

| Terminal Half-life (t½) (h) | 1.5 | - | [9][10] |

| Plasma Clearance (L/h) | 19.2 | - | [9][10] |

Table 2: Pharmacokinetic Parameters of Thiocolchicoside Metabolites after Oral Administration (8 mg Dose)

| Metabolite | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Apparent t½ (h) | Reference |

| SL18.0740 (M1, active) | 1 | ~60 | ~130 | 3.2 - 7 | [2][7][8][9][10] |

| SL59.0955 (M2, inactive) | 1 | ~13 | 15.5 - 39.7 | ~0.8 | [2][8][9][10] |

Table 3: Pharmacokinetic Parameters of Thiocolchicoside Metabolites after Intramuscular Administration (4 mg Dose)

| Metabolite | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |

| SL18.0740 (M1, active) | 5 | 11.7 | 83 | [2][8][9][10] |

Experimental Protocols

The determination of thiocolchicoside and its metabolites in biological matrices has been accomplished using various analytical techniques.

A common and highly specific method for the quantification of thiocolchicoside and its metabolites in plasma and other biological fluids.

-

Sample Preparation: Typically involves protein precipitation from plasma samples using an organic solvent (e.g., acetonitrile), followed by centrifugation to separate the supernatant.

-

Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with formic acid) is used to separate the analytes.[13]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, often a tandem mass spectrometer (MS/MS), for detection and quantification. The analytes are ionized (e.g., using electrospray ionization - ESI) and fragmented, and specific precursor-product ion transitions are monitored for high selectivity and sensitivity.[13]

A sensitive immunoassay technique used in earlier pharmacokinetic studies of thiocolchicoside.

-

Principle: This method utilizes a specific antibody that recognizes and binds to thiocolchicoside. A known quantity of radiolabeled thiocolchicoside (e.g., with tritium, ³H) is mixed with the biological sample containing an unknown amount of the drug.

-

Procedure: The labeled and unlabeled thiocolchicoside compete for binding to the limited amount of antibody. After reaching equilibrium, the antibody-bound fraction is separated from the free fraction.

-

Quantification: The radioactivity of the bound fraction is measured. The concentration of the unlabeled drug in the sample is inversely proportional to the measured radioactivity and is determined by comparison with a standard curve. A study reported a limit of quantification of 0.5 ng/ml using this method.[12]

This method has also been employed for the analysis of thiocolchicoside.

-

Sample Preparation: Due to the non-volatile nature of thiocolchicoside, a derivatization step is often required. One approach involves enzymatic hydrolysis of thiocolchicoside to its more volatile aglycone, 3-demethylthiocolchicine.[6]

-

Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the capillary column.

-

Mass Spectrometric Detection: The separated components are then introduced into a mass spectrometer for identification and quantification based on their mass-to-charge ratio and fragmentation pattern.

Visualizations

Caption: Metabolic pathway of thiocolchicoside after oral administration.

Caption: General workflow for a clinical pharmacokinetic study.

Conclusion

Thiocolchicoside exhibits distinct pharmacokinetic properties depending on the route of administration. Following oral administration, it undergoes extensive first-pass metabolism, leading to low bioavailability of the parent compound but the formation of a pharmacologically active glucuronide metabolite. Intramuscular administration results in higher systemic exposure to the parent drug. The elimination is primarily through the fecal route. The well-characterized metabolic pathways and the availability of robust analytical methods facilitate the detailed study of its pharmacokinetics, which is crucial for its safe and effective clinical use. Further research specifically on "colchicosamide" is warranted to delineate any potential differences from thiocolchicoside.

References

- 1. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]

- 2. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiocolchicoside - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. GSRS [precision.fda.gov]

- 6. Comparative pharmacokinetics and bioavailability of two oral formulations of thiocolchicoside, a GABA-mimetic muscle relaxant drug, in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Thiocolchicoside Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 11. Single-dose bioavailability of oral and intramuscular thiocolchicoside in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of thiocolchicoside in humans using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijtonline.com [ijtonline.com]

In Vitro Anti-proliferative Activity of Colchicosamide: A Technical Guide

Disclaimer: As of the current date, publicly available research specifically detailing the in vitro anti-proliferative activity, IC50 values, and specific signaling pathways of Colchicosamide is limited. Colchicosamide is a derivative of Colchicine, a well-researched natural compound. This guide will provide a comprehensive overview of the in vitro anti-proliferative activity of Colchicine as a close structural analog to infer the potential mechanisms of Colchicosamide. The data and pathways described herein pertain to Colchicine and should be interpreted with the understanding that while structurally similar, the biological activities of Colchicosamide may not be identical.

Introduction to Colchicine's Anti-proliferative Properties

Colchicine is a naturally occurring alkaloid extracted from plants of the Colchicum genus. It is a well-known anti-mitotic agent that functions by disrupting microtubule polymerization.[1][2][3][4][5][6] This disruption of the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis, making it a compound of significant interest in cancer research.[3][4]

Quantitative Data: Anti-proliferative Activity of Colchicine

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Colchicine in various human cancer cell lines from different studies.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| A549 | Lung Adenocarcinoma | 3.9 - 10 | [7][8] |

| MCF-7 | Breast Adenocarcinoma | 2.2 - 15 | [7][8][9] |

| LoVo | Colon Adenocarcinoma | 10 - 20 | [7] |

| LoVo/DX | Doxorubicin-resistant Colon Adenocarcinoma | 15 - 25 | [7] |

| HT-29 | Colon Adenocarcinoma | ~1000 (1 µg/ml) | [1][10] |

| HCT-116 | Colon Carcinoma | Not specified | [11] |

| MDA-MB 231 | Breast Adenocarcinoma | Not specified | [12] |

| BT-12 | Atypical Teratoid/Rhabdoid Tumor | 16 | [13] |

| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 56 | [13] |

| HEPG2 | Hepatocellular Carcinoma | 3 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key experiments commonly used to evaluate the in vitro anti-proliferative activity of compounds like Colchicine.

Cell Viability and Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Colchicine for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

2. SRB (Sulphorhodamine B) Assay:

-

Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the cell mass.[3]

-

Protocol:

-

Seed and treat cells with Colchicine as described for the MTT assay.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB solution.

-

Wash away the unbound dye and allow the plates to dry.

-

Solubilize the bound SRB dye with a basic solution (e.g., Tris base).

-

Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

Cell Cycle Analysis

-

Principle: Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Culture and treat cells with Colchicine for the desired time.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold ethanol to permeabilize the cell membrane.

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with PI solution.

-

Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the DNA content.

-

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1]

-

Protocol:

-

Treat cells with Colchicine.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry.

-

2. Hoechst 33342 Staining:

-

Principle: This fluorescent stain binds to DNA and is used to visualize nuclear morphology. Apoptotic cells often exhibit condensed and fragmented nuclei.[1]

-

Protocol:

-

Grow and treat cells on coverslips or in culture plates.

-

Fix the cells.

-

Stain the cells with Hoechst 33342 solution.

-

Observe the nuclear morphology under a fluorescence microscope.

-

3. Western Blot Analysis:

-

Principle: This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways, such as caspases and Bcl-2 family proteins.[1][14]

-

Protocol:

-

Treat cells with Colchicine and lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Mechanism of Action

Tubulin Polymerization Inhibition and Cell Cycle Arrest

The primary mechanism of Colchicine's anti-proliferative effect is its interaction with tubulin.[2] Colchicine binds to the β-tubulin subunit, preventing its polymerization into microtubules.[3] This disruption of microtubule dynamics has profound effects on the cell, particularly during mitosis. Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells. By inhibiting microtubule formation, Colchicine causes a failure in mitotic spindle assembly, leading to an arrest of the cell cycle at the G2/M phase.[3][4]

Induction of Apoptosis Signaling Pathways

Prolonged cell cycle arrest induced by Colchicine ultimately triggers programmed cell death, or apoptosis.[3] The apoptotic cascade initiated by Colchicine primarily involves the intrinsic or mitochondrial pathway.[1][10][14]

Key events in Colchicine-induced apoptosis include:

-

Mitochondrial Membrane Potential (Δψm) Loss: Colchicine treatment leads to a decrease in the mitochondrial membrane potential.[1][14]

-

Reactive Oxygen Species (ROS) Production: An increase in intracellular ROS levels is observed following Colchicine exposure.[1][10]

-

Modulation of Bcl-2 Family Proteins: Colchicine upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[14] This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane.

-

Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[14]

-

Involvement of MAPK Pathways: Studies have shown that the p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated by Colchicine and plays a role in mediating the apoptotic response.[1][10] The involvement of other pathways like AKT and c-Jun N-terminal kinase (JNK) has also been reported.[1]

Conclusion

While specific data on Colchicosamide is sparse, the extensive research on its parent compound, Colchicine, provides a strong foundation for understanding its potential anti-proliferative mechanisms. Colchicine demonstrates potent activity against a range of cancer cell lines by disrupting microtubule dynamics, inducing cell cycle arrest, and triggering apoptosis through the intrinsic mitochondrial pathway. Further investigation is warranted to determine if Colchicosamide retains these properties, and to elucidate any differences in its potency, toxicity, and specific molecular interactions. The experimental protocols and pathways detailed in this guide for Colchicine can serve as a valuable framework for future in vitro studies on Colchicosamide.

References

- 1. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives [mdpi.com]

- 8. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. Antiproliferative activity of colchicine analogues on MDR-positive and MDR-negative human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]

- 14. Colchicine-induced apoptosis in human normal liver L-02 cells by mitochondrial mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Colchicosamide and its Analogs: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, a natural product isolated from Colchicum autumnale, has a long history in medicine, most notably for the treatment of gout. Its potent anti-mitotic activity, stemming from its ability to inhibit tubulin polymerization, has also made it a compelling scaffold for the development of anti-cancer agents. However, the narrow therapeutic index of colchicine has driven extensive research into the synthesis and evaluation of its derivatives to develop analogs with improved efficacy and reduced toxicity. This technical guide focuses on the structure-activity relationships (SAR) of colchicoside and its amide derivatives, providing a comprehensive overview for researchers in drug discovery and development. While specific quantitative data for "colchicosamide" is limited in publicly available literature, this guide will focus on the well-documented SAR of the colchicine scaffold, drawing insights from closely related analogs like colchicoside and thiocolchicoside.

The Colchicine Scaffold: A Foundation for Potent Biological Activity

The colchicine molecule is characterized by a trimethoxy-substituted A ring, a seven-membered B ring, and a C ring with a tropolone moiety. Modifications at various positions on these rings have profound effects on the molecule's biological activity, primarily its ability to bind to the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics.

Structure-Activity Relationship Studies of Colchicine Analogs

The following tables summarize the key structure-activity relationships for modifications on the A, B, and C rings of the colchicine scaffold.

Table 1: Structure-Activity Relationship of A-Ring Modifications

| Position | Modification | Effect on Activity | Reference |

| C1, C2, C3 | Methoxy groups | Essential for high-affinity tubulin binding. Demethylation generally reduces activity. | [1][2] |

| C4 | Hydrogen | Substitution is generally detrimental to activity. | [1] |

Table 2: Structure-Activity Relationship of B-Ring Modifications

| Position | Modification | Effect on Activity | Reference |

| C7 | Acetamido group | The (S)-configuration is crucial for activity. Modifications to the acetyl group can modulate activity and toxicity. | [1] |

Table 3: Structure-Activity Relationship of C-Ring Modifications

| Position | Modification | Effect on Activity | Reference |

| C9 | Carbonyl group | Essential for tubulin binding. | [1][2] |

| C10 | Methoxy group | Replacement with other alkoxy, amino, or alkylthio groups can significantly alter activity and toxicity. This position is a key focus for derivatization. | [1][2] |

Colchicoside and Thiocolchicoside: Key Derivatives

Colchicoside is a naturally occurring glucoside of colchicine, where the methoxy group at C-3 is replaced by a glucose molecule. Thiocolchicoside is a semi-synthetic derivative of colchicoside where the methoxy group at C-10 is replaced by a methylthio group.

Table 4: Comparative Biological Activity of Colchicine, Colchicoside, and Thiocolchicoside

| Compound | Tubulin Polymerization Inhibition (IC50) | Cytotoxicity (IC50) | Key Characteristics | Reference |

| Colchicine | ~1-5 µM | Varies by cell line (nM to µM range) | High anti-mitotic activity, but also high toxicity. | [1][3] |

| Colchicoside | Less potent than colchicine | Generally less cytotoxic than colchicine | Natural precursor, often used as a starting material for synthesis. | [4] |

| Thiocolchicoside | Less potent than colchicine | Significantly lower cytotoxicity than colchicine | Used clinically as a muscle relaxant with anti-inflammatory and analgesic properties. | [5][6] |

Experimental Protocols

Synthesis of Colchicine Derivatives (General Procedure)

The synthesis of colchicine derivatives often starts from commercially available colchicine or colchicoside. A general scheme for the modification of the C-10 position is outlined below.

Workflow for C-10 Modification of Colchicine:

Caption: General workflow for the synthesis of C-10 modified colchicine derivatives.

Detailed Methodology:

-

Demethylation: Colchicine is treated with a demethylating agent, such as hydrobromic acid in acetic acid, to selectively cleave the methyl ether at the C-10 position, yielding colchicein.

-

Purification: The resulting colchicein is purified using column chromatography.

-

Derivatization: The hydroxyl group at C-10 of colchicein is then reacted with a variety of electrophiles (e.g., alkyl halides, acid chlorides) or nucleophiles (e.g., amines) to introduce different functional groups.

-

Final Purification: The final derivative is purified by recrystallization or column chromatography.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay:

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in culture medium. The cells are then treated with these dilutions.

-

Incubation: The plates are incubated for a period of 24 to 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Workflow for Tubulin Polymerization Assay:

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Methodology:

-

Reagent Preparation: Purified tubulin is resuspended in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Compound Incubation: The test compound is added to the tubulin solution and incubated on ice.

-

Polymerization: The mixture is transferred to a temperature-controlled spectrophotometer, and the temperature is raised to 37°C to initiate polymerization.

-

Data Collection: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

-

Analysis: The rate and extent of polymerization in the presence of the compound are compared to a vehicle control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathways

The primary mechanism of action of colchicine and its analogs is the disruption of microtubule dynamics, which in turn affects numerous cellular processes, leading to cell cycle arrest and apoptosis.[3]

Signaling Pathway of Colchicine-Induced Apoptosis:

Caption: Simplified signaling pathway illustrating how colchicine analogs induce apoptosis.

Conclusion

The colchicine scaffold remains a fertile ground for the development of new therapeutic agents, particularly in the realm of oncology. The structure-activity relationship data clearly indicates that modifications, especially at the C-10 position of the C-ring, can dramatically influence both the potency and toxicity of these compounds. While direct SAR data for "colchicosamide" is scarce, the principles derived from the study of colchicine, colchicoside, and thiocolchicoside provide a robust framework for the rational design of novel analogs. Future research should focus on synthesizing and evaluating a wider range of amide derivatives to identify candidates with superior therapeutic profiles. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on such endeavors.

References

- 1. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colchicoside | C27H33NO11 | CID 92763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5973204A - Colchicine and thiocolchicine derivatives with antiinflammatory and muscle relaxant activities - Google Patents [patents.google.com]

- 6. Binding of colchicine and thiocolchicoside to human serum proteins and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Colchicosamide: A Technical Guide to its Discovery, Natural Sources, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicosamide, a natural glycoside of the potent anti-inflammatory agent colchicine, is a valuable compound found in various species of the genus Colchicum. This technical guide provides an in-depth exploration of the discovery and natural origins of Colchicosamide, alongside a detailed examination of the experimental methodologies for its extraction and purification. Quantitative data on its prevalence in different plant parts is systematically presented. Furthermore, this guide elucidates the established signaling pathways associated with its aglycone, colchicine, offering insights into its potential mechanism of action.

Discovery and Historical Context

While the precise moment of Colchicosamide's discovery is not as well-documented as that of its aglycone, colchicine, its presence in Colchicum autumnale (autumn crocus or meadow saffron) has been known for decades. Early phytochemical investigations of Colchicum species, aimed at isolating and characterizing their rich alkaloid content, led to the identification of various glycosidic forms, including Colchicosamide. The work of Šantavý and his colleagues in the mid-20th century was pivotal in characterizing numerous alkaloids from Colchicum species. The isolation of "colchicoside" from Colchicum autumnale seeds was reported in the scientific literature by 1981, indicating its identification and naming prior to this date.[1] It is often found alongside colchicine and other related tropolone alkaloids during the extraction process from its natural sources.

Natural Sources of Colchicosamide

Colchicosamide is primarily sourced from plants belonging to the Colchicum genus of the Colchicaceae family. These perennial flowering plants are native to West Asia, Europe, and parts of Africa.

Primary Plant Sources

The most well-documented natural source of Colchicosamide is Colchicum autumnale , commonly known as autumn crocus or meadow saffron.[1] Other species of Colchicum have also been identified as sources of this compound.

Distribution within the Plant

The concentration of Colchicosamide and other alkaloids varies significantly across different parts of the Colchicum autumnale plant. The seeds are a particularly rich source of colchicoside.

Table 1: Quantitative Data on Colchicosamide and Colchicine Content in Colchicum autumnale

| Plant Part | Compound | Concentration (% of Dry Weight) | Reference |

| Seeds | Colchicoside | 0.1 - 0.48% | [2] |

| Seeds | Colchicine | 0.14 - 1.2% | [2] |

| Corms (Bulbs) | Colchicine | 0.12 - 1.9% | [2] |

| Leaves | Colchicine | 0.02 - 1.42% | [2] |

| Flowers | Colchicine | 0.15 - 0.85% | [2] |

Note: Data for Colchicosamide in corms, leaves, and flowers is not as readily available as for colchicine. The provided ranges reflect the variability observed in different studies and environmental conditions.

Experimental Protocols: Extraction, Isolation, and Purification

The extraction and purification of Colchicosamide from plant material involve several stages, from initial solvent extraction to chromatographic separation.

General Extraction Workflow

The general workflow for obtaining Colchicosamide from Colchicum plant material is outlined below.

Caption: General workflow for the extraction and isolation of Colchicosamide.

Detailed Extraction Methodology: Methanolic Extraction using Soxhlet Apparatus

This protocol describes a common and effective method for extracting Colchicosamide and other alkaloids from Colchicum autumnale seeds.

Materials:

-

Dried, finely powdered seeds of Colchicum autumnale

-

Methanol (analytical grade)

-

Soxhlet apparatus

-

Heating mantle

-

Round bottom flask

-

Condenser

-

Cellulose extraction thimble

-

Rotary evaporator

Procedure:

-

Accurately weigh a known amount of the powdered Colchicum autumnale seeds and place it into a cellulose extraction thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round bottom flask with methanol to approximately two-thirds of its volume and connect it to the Soxhlet extractor.

-

Connect the condenser to the top of the extractor and ensure a continuous flow of cold water.

-

Gently heat the methanol in the round bottom flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back into the thimble containing the plant material.

-

Continue the extraction process for several hours (typically 6-8 hours) until the solvent in the siphon arm of the extractor becomes colorless, indicating that the extraction is complete.

-

Allow the apparatus to cool down.

-

Carefully dismantle the setup and transfer the methanolic extract from the round bottom flask.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude alkaloid mixture.

Purification by Column Chromatography

Materials:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

Glass column

-

Elution solvents (e.g., a gradient of chloroform and methanol)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto the top of the silica gel column.

-

Begin the elution process with a solvent system of increasing polarity. A common gradient is starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Collect the eluting solvent in fractions using a fraction collector.

-

Monitor the separation of compounds in the collected fractions using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound with the same retention factor (Rf) as a Colchicosamide standard.

-

Evaporate the solvent from the pooled fractions to obtain purified Colchicosamide.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

Procedure:

-

Prepare a standard stock solution of purified Colchicosamide of a known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Prepare a sample of the extract for analysis by dissolving a known amount in the mobile phase and filtering it.

-

Inject the sample into the HPLC system and record the peak area for Colchicosamide.

-

Determine the concentration of Colchicosamide in the sample by using the calibration curve.

Mechanism of Action and Signaling Pathways

The direct mechanism of action of Colchicosamide is not as extensively studied as that of its aglycone, colchicine. It is widely believed that Colchicosamide acts as a prodrug, being metabolized in vivo to colchicine, which is then responsible for the observed pharmacological effects.

The primary mechanism of action of colchicine is the disruption of microtubule polymerization.[3] By binding to tubulin, the protein subunit of microtubules, colchicine inhibits the formation of the mitotic spindle, leading to an arrest of cell division in the metaphase.[3] This anti-mitotic activity is the basis of its use in treating conditions characterized by rapid cell proliferation.

In the context of inflammation, colchicine's effects are multifaceted and involve the modulation of various signaling pathways.

Caption: Simplified signaling pathway of Colchicine's anti-inflammatory action.

Key signaling pathways affected by colchicine include:

-

Inhibition of the NLRP3 Inflammasome: Colchicine prevents the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune response.[3] This, in turn, inhibits the activation of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β).[4]

-

Disruption of Neutrophil Function: By interfering with microtubule dynamics, colchicine impairs neutrophil chemotaxis, adhesion, and migration to sites of inflammation.[5]

-

Modulation of Adhesion Molecules: Colchicine can downregulate the expression of adhesion molecules on endothelial cells, further limiting the recruitment of inflammatory cells.

Conclusion

Colchicosamide is a significant natural product with therapeutic potential, primarily acting as a prodrug for colchicine. Its reliable sourcing from Colchicum species, coupled with established extraction and purification protocols, makes it a compound of continued interest for pharmaceutical research and development. A deeper understanding of its own potential biological activities, independent of its conversion to colchicine, warrants further investigation. This guide provides a foundational resource for researchers and professionals engaged in the study and application of this important natural compound.

References

- 1. The Isolation of Colchicoside, Colchicine and Oil from Colchicum autumnale seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]

- 5. discovery.researcher.life [discovery.researcher.life]

Colchicosamide and Its Effect on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicosamide, a semi-synthetic derivative of the natural product colchicine, belongs to a class of compounds known for their potent effects on microtubule dynamics. While specific quantitative data for colchicosamide's direct interaction with tubulin and its impact on microtubule polymerization are not extensively available in current literature, its structural similarity to colchicine suggests a comparable mechanism of action. This guide provides an in-depth overview of the well-established effects of colchicine and its analogues on microtubule dynamics, serving as a foundational reference for research into colchicosamide. It details the molecular mechanisms, summarizes key quantitative data for related compounds, outlines comprehensive experimental protocols for studying these effects, and visualizes the involved pathways and workflows.

Introduction: The Colchicine Binding Site and Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic instability of microtubules makes them a prime target for therapeutic agents, particularly in oncology.[3]

Colchicine and its analogues, known as Colchicine Binding Site Inhibitors (CBSIs), represent a major class of microtubule-destabilizing agents.[3][4] These compounds bind to a specific site on β-tubulin, at the interface with α-tubulin.[2][3] This binding event induces a conformational change in the tubulin dimer, rendering it "poisonous" to the microtubule polymer.[5] The incorporation of a tubulin-colchicine complex at the growing end of a microtubule sterically hinders the addition of subsequent tubulin dimers, thereby suppressing microtubule growth and promoting depolymerization.[5][6]

Colchicosamide is structurally analogous to colchicine, suggesting it likely interacts with the colchicine binding site on tubulin and disrupts microtubule dynamics in a similar fashion. However, it is important to note that another well-known derivative, thiocolchicoside, primarily exhibits muscle relaxant properties through GABA receptor antagonism rather than direct microtubule disruption. Therefore, experimental validation of colchicosamide's specific activity is essential.

Quantitative Data on Colchicine and Analogue Activity

While specific data for colchicosamide is lacking, the following tables summarize key quantitative parameters for colchicine and other relevant analogues to provide a comparative context for their anti-microtubule activity.

| Compound | Assay | Parameter | Value | Reference(s) |

| Colchicine | Tubulin Polymerization Inhibition | IC50 | ~1 µM | [1] |

| Cell-based Microtubule Depolymerization | IC50 | 786.67 ± 81.72 nM | [1] | |

| Tubulin Binding | Kᵢ (inhibition of microtubule growth) | (2.1 ± 0.3) x 10⁶ M⁻¹ | [7] | |

| Nocodazole | Tubulin Polymerization Inhibition | IC50 | ~5 µM | [1] |

| Cell-based Microtubule Depolymerization | IC50 | 350.00 ± 76.38 nM | [1] | |

| Combretastatin A-4 | Tubulin Polymerization Inhibition | IC50 | ~2.5 µM | [1] |

| Cell-based Microtubule Depolymerization | IC50 | 4.50 ± 0.76 nM | [1] | |

| Vinblastine | Tubulin Polymerization Inhibition | IC50 | ~1 µM | [1] |

| Cell-based Microtubule Depolymerization | IC50 | 4.83 ± 0.17 nM | [1] |

Table 1: Comparative IC50 values for microtubule-destabilizing agents.

| Compound | Parameter | Value | Reference(s) |

| Colchicine | Binding Affinity (Kₐ) | - | - |

| Colcemid | High-affinity site (Kₐ) | 0.7 x 10⁵ M⁻¹ | [8] |

| Low-affinity site (Kₐ) | 1.2 x 10⁴ M⁻¹ | [8] | |

| A novel cyclohexanedione derivative | Binding Affinity (Kₐ) | 1.3 x 10⁷ M⁻¹ | [9] |

| Another novel cyclohexanedione derivative | Binding constant (Kₐ) | 2.87 x 10⁸ M⁻¹ | [9] |

Table 2: Tubulin binding affinities of various colchicine site ligands.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is monitored by the increase in fluorescence of a reporter dye that preferentially binds to microtubules.[10][11]

Materials:

-

Lyophilized, >99% pure tubulin (e.g., porcine brain tubulin)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compound (Colchicosamide) and controls (e.g., Paclitaxel as enhancer, Colchicine as inhibitor)

-

Black, 384-well non-binding surface microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2 mg/mL.

-

Prepare the final assay buffer containing 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol, and 6.3 µM DAPI.[11]

-

Prepare serial dilutions of the test compound and controls.

-

-

Assay Setup:

-

Add the desired concentration of the test compound or control to the wells of the 384-well plate.

-

Incubate the plate at 37°C for 1-2 minutes.

-

-

Initiation of Polymerization:

-

Add the tubulin solution to each well to initiate polymerization.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader.

-

Measure fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate of polymerization (Vmax) and the maximum polymer mass.

-

Determine the IC50 value for inhibition of tubulin polymerization by plotting the percentage of inhibition against the compound concentration.

-

Immunofluorescence Staining of Microtubule Network

This method allows for the visualization of the microtubule network within cells to qualitatively and quantitatively assess the effects of a compound.[11]

Materials:

-

Cells cultured on glass coverslips

-

Test compound (Colchicosamide)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Treat cells with various concentrations of colchicosamide or control compounds for a specified duration.

-

-

Fixation:

-

Wash the cells with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.

-

-

Antibody Incubation:

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate with DAPI for 5 minutes to stain the nuclei.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the microtubule network using a fluorescence microscope. Acquire images for analysis of microtubule integrity, density, and morphology.

-

Cell Cycle Analysis by Flow Cytometry

Disruption of microtubule dynamics typically leads to an arrest in the G2/M phase of the cell cycle. This can be quantified using flow cytometry.[12][13]

Materials:

-

Cell suspension

-

Test compound (Colchicosamide)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with different concentrations of colchicosamide for a period corresponding to at least one cell cycle (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Measure the fluorescence intensity of the PI signal.

-

Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

-

Data Analysis:

-

Quantify the increase in the G2/M population in treated cells compared to untreated controls.

-

Visualizations

Mechanism of Action of Colchicine Analogues

References

- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stoichiometric and substoichiometric inhibition of tubulin self-assembly by colchicine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancer.wisc.edu [cancer.wisc.edu]

Investigating the anti-inflammatory properties of Colchicosamide

An In-depth Technical Guide on the Anti-inflammatory Properties of Colchicoside and its Derivatives

Introduction

Colchicoside is a naturally occurring glucoside from the autumn crocus (Colchicum autumnale). It is closely related to the well-known anti-inflammatory agent colchicine and its semi-synthetic derivative, thiocolchicoside.[1] While research directly investigating the anti-inflammatory properties of colchicoside is limited, the extensive body of work on colchicine and thiocolchicoside provides significant insights into its potential mechanisms of action and therapeutic applications. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the anti-inflammatory properties of these related compounds, with the understanding that they likely share similar mechanisms due to their structural similarities.

This guide will delve into the molecular mechanisms, present quantitative data from various studies, detail common experimental protocols, and provide visual representations of key pathways and workflows.

Mechanism of Action

The anti-inflammatory effects of colchicine and its derivatives are multifaceted, primarily revolving around the disruption of microtubule polymerization and the subsequent modulation of various inflammatory pathways.[2][[“]][4]

Microtubule Disruption

The foundational mechanism of action is the binding of colchicine to tubulin, which inhibits the polymerization of microtubules.[2][[“]] This disruption has downstream effects on numerous cellular processes critical to the inflammatory response, particularly in neutrophils. These effects include:

-

Inhibition of Neutrophil Migration: By interfering with microtubule dynamics, colchicine prevents the migration of neutrophils to sites of inflammation.[2]

-

Reduced Neutrophil Adhesion: It has been shown to reduce L-selectin expression on the surface of neutrophils, which impairs their ability to adhere to endothelial cells.[2]

-

Suppression of Neutrophil Activation and Degranulation: Colchicine hinders the activation and degranulation of neutrophils, thereby reducing the release of pro-inflammatory mediators.[2]

Inhibition of the NLRP3 Inflammasome

A significant body of evidence points to the potent inhibitory effect of colchicine on the NOD-like receptor protein 3 (NLRP3) inflammasome.[[“]][4][5][6][7] The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[5][8] Colchicine is thought to inhibit the NLRP3 inflammasome through several mechanisms:

-

Inhibition of Inflammasome Assembly: Microtubule depolymerization may negatively affect the oligomerization of the inflammasome components.[6]

-

Inhibition of P2X7 Receptor: Colchicine can inhibit the P2X7 receptor, which in turn prevents the cellular efflux of K+ that is necessary for NLRP3 activation.[5]

-

Direct Caspase-1 Blockage: Some studies suggest that colchicine may directly reduce the levels of pro-caspase-1 and caspase-1 proteins.[5]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9][10][11][12] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB protein is degraded, allowing the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes.[9][12] Colchicine has been shown to attenuate the TNF-α-induced NF-κB pathway.[2] This inhibition leads to a downstream reduction in the production of various inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

Thiocolchicoside's anti-inflammatory properties are attributed to its ability to inhibit the release of pro-inflammatory cytokines.[1] While the direct inhibition of cyclooxygenase (COX) enzymes by colchicoside is not well-documented, the reduction in pro-inflammatory signaling through the NF-κB pathway would indirectly lead to decreased expression of COX-2.[13][14]

Quantitative Data

The following tables summarize quantitative data on the anti-inflammatory effects of colchicoside derivatives and related compounds from various studies.

Table 1: In Vitro Anti-inflammatory Activity

| Compound/Extract | Assay | Model System | Concentration | Effect | Reference |

| Chitosan Thiocolchicoside-Lauric Acid Nanogel | Egg Albumin Denaturation | - | 10 µg/mL | 53% inhibition | [15] |

| 20 µg/mL | 58% inhibition | [15] | |||

| 30 µg/mL | 61% inhibition | [15] | |||

| 40 µg/mL | 69% inhibition | [15] | |||

| 50 µg/mL | 76% inhibition | [15] | |||

| Chitosan Thiocolchicoside-Lauric Acid Nanogel | Membrane Stabilization | - | 50 µg/mL | 86% inhibition | [15] |

| Kuwanon A | COX-2 Inhibition | In vitro enzyme assay | IC50 = 14 µM | - | [16] |

| Celecoxib (Reference) | COX-2 Inhibition | In vitro enzyme assay | IC50 = 1.9 µM | - | [16] |

Table 2: Clinical and Pre-clinical Data (Colchicine)

| Study Type | Population/Model | Intervention | Outcome Measure | Result | Reference |

| Randomized Clinical Trial | COVID-19 Patients | Colchicine (0.5 mg tid for 5 days, then 0.5 mg bid for 5 days) | Serum Casp1p20 | Lowered levels on Days 2-3 | [7][17] |

| Serum IL-18 | Lowered levels on Days 2-3 | [7][17] | |||

| Serum IL-1β | No significant difference | [7][17] | |||

| Meta-analysis (15 studies) | Coronary Artery Disease Patients | Add-on Colchicine | hs-CRP | Mean reduction of 0.36 mg/L | [18] |

| White Blood Cell Count | Mean reduction of 371.75 per µL | [18] | |||

| Major Cardiovascular Events | Odds Ratio: 0.65 | [18] |

Experimental Protocols

A variety of in vitro and in vivo models are used to investigate anti-inflammatory properties.

In Vitro Assays

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[15][19]

-

Principle: Inflammation can cause the denaturation of proteins. A compound with anti-inflammatory activity can inhibit this process.

-

Methodology (Egg Albumin Denaturation):

-

A reaction mixture is prepared containing egg albumin, phosphate-buffered saline (PBS), and various concentrations of the test compound (e.g., 10-50 µg/mL).[15]

-

The solution's pH is adjusted (e.g., to 6.4).

-

Samples are incubated at room temperature for a period (e.g., 20 minutes) and then heated (e.g., at 55°C for 30 minutes) to induce denaturation.[15]

-

After cooling, the absorbance is measured spectrophotometrically.

-

The percentage inhibition of protein denaturation is calculated relative to a control. Diclofenac sodium is often used as a positive control.[15]

-

This is a common cell-based model to study the inflammatory response.[20][21][22]

-

Principle: LPS, a component of Gram-negative bacteria, activates macrophages (e.g., RAW264.7 cell line) to produce pro-inflammatory mediators.[20][22]

-

Methodology:

-

RAW264.7 macrophage cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL).[10]

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of nitric oxide (NO), prostaglandins (PGE2), and cytokines (TNF-α, IL-6, IL-1β) using methods like the Griess assay and ELISA.[14][22]

-

Cell lysates can be used to analyze the expression of proteins like iNOS and COX-2 via Western blotting and the activation of signaling pathways like NF-κB.[22]

-

In Vivo Animal Models

Various animal models are employed to study inflammation in a living organism.[23][24][25][26]

This is a widely used model for acute inflammation.[23]

-

Principle: Sub-plantar injection of carrageenan in the rat paw induces a local inflammatory response characterized by edema.

-

Methodology:

-

Animals (e.g., Wistar rats) are divided into groups: control, standard (e.g., diclofenac), and test groups receiving different doses of the compound.

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

-

This model is used to study the systemic inflammatory response.[27][28]

-

Principle: Intraperitoneal injection of LPS induces a systemic inflammatory response, leading to the release of cytokines into the bloodstream.[27]

-

Methodology:

-

Mice are treated with the test compound or vehicle.

-

After a certain period, LPS is administered via intraperitoneal injection.

-

At a predetermined time point after LPS injection, blood is collected, and serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.[28]

-

Conclusion

While direct evidence for the anti-inflammatory properties of colchicoside is still emerging, the extensive research on its parent compound, colchicine, and its derivative, thiocolchicoside, strongly suggests its potential as a potent anti-inflammatory agent. The primary mechanisms of action are centered around microtubule disruption, leading to the inhibition of neutrophil function and the suppression of key inflammatory signaling pathways, including the NLRP3 inflammasome and NF-κB.

The quantitative data from in vitro and clinical studies on related compounds demonstrate significant anti-inflammatory effects. The established experimental protocols provide a clear framework for the further investigation of colchicoside itself. Future research should focus on isolating and testing pure colchicoside in these well-defined in vitro and in vivo models to quantify its specific activity and elucidate any unique mechanistic properties. Such studies will be crucial for determining its potential for development as a novel therapeutic agent for inflammatory diseases.

References

- 1. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. consensus.app [consensus.app]

- 4. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]

- 6. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Colchicine reduces the activation of NLRP3 inflammasome in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Colchicine reduces the activation of NLRP3 inflammasome in COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of Colchicine in Reducing Inflammatory Biomarkers and Cardiovascular Risk in Coronary Artery Disease: A Meta-analysis of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The lipopolysaccharide-induced pro-inflammatory response in RAW264.7 cells is attenuated by an unsaturated fatty acid-bovine serum albumin complex and enhanced by a saturated fatty acid-bovine serum albumin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. asianjpr.com [asianjpr.com]

- 24. ijpras.com [ijpras.com]

- 25. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]

- 28. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Colchicine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine and its derivatives are a class of compounds known for their anti-mitotic activity, primarily through their interaction with tubulin, a key component of the cytoskeleton. This mechanism makes them of interest for cancer research; however, their clinical application is often limited by a narrow therapeutic index and potential for toxicity. Therefore, a thorough preliminary toxicity screening in vitro is a critical first step in the evaluation of any new colchicine analogue.

This guide provides an in-depth overview of the essential in vitro assays used to characterize the toxicological profile of colchicine derivatives, using Thiocolchicoside as a case study. It includes detailed experimental protocols, data presentation formats, and visualizations of experimental workflows and associated signaling pathways.

Core Experimental Assays for Preliminary Toxicity Screening

A comprehensive preliminary toxicity screening of a colchicine derivative should encompass the evaluation of its effects on cell viability, its potential to induce programmed cell death (apoptosis), and its impact on cell cycle progression.

Cytotoxicity Assessment

The initial step in toxicity screening is to determine the concentration at which the compound exhibits cytotoxic effects. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process by 50%.

The following table summarizes the observed effects of Thiocolchicoside on the proliferation of a panel of human cancer cell lines.

| Cell Line | Cancer Type | Concentration (µmol/L) | Duration | Effect on Proliferation |

| KBM5, Jurkat, U266 | Leukemia | 25, 50, 100 | 3-5 days | Complete inhibition at all concentrations tested.[1] |

| HCT-116 | Colon Cancer | 25, 50, 100 | 5 days | No effect at 25 µmol/L, but strong inhibition at 50 and 100 µmol/L.[1] |

| Caco-2 | Colon Cancer | 25, 50, 100 | 3-5 days | No effect at 25 µmol/L after 3 days, but strong inhibition at 5 days, and at 50 and 100 µmol/L.[1] |

| RPMI-8226, SCC4 | Myeloma, Squamous | 25, 50, 100 | 5 days | Concentration-dependent inhibition, with complete inhibition at 100 µmol/L.[1] |

| HT-29, A293 | Colon, Kidney Cancer | 100 | 5 days | Less strong response compared to other cell lines.[1] |

| MM.1S, MCF-7 | Myeloma, Breast Cancer | 25, 50, 100 | 5 days | Inhibitory effect at all concentrations tested.[1] |

| MCF-10A | Normal Breast Epithelial | 25, 50, 100 | 24 hours | No significant effect on cell viability, suggesting selectivity for cancer cells.[1] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells (e.g., 2,000 cells/well for proliferation assays or 5,000 cells/well for viability assays) in triplicate in a 96-well plate and incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the colchicine derivative (e.g., 25, 50, and 100 µmol/L of Thiocolchicoside) and a vehicle control.[1]

-

Incubation: Incubate the plates for the desired duration (e.g., 1, 3, or 5 days for proliferation assays; 24 hours for viability assays).[1]

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation or viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of inhibition against the log of the compound concentration.

Apoptosis Assessment

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. The induction of apoptosis is a desirable characteristic for an anti-cancer drug.

Thiocolchicoside has been shown to induce apoptosis in cancer cells through the modulation of key apoptotic proteins.

| Cell Line | Concentration (µmol/L) | Duration | Pro-Apoptotic Effects Observed |

| KBM5 | 25, 50, 75, 100 | 24 hours | Downregulation of anti-apoptotic proteins: Dose-dependent inhibition of Bcl-2, XIAP, Mcl-1, Bcl-xL, cIAP-1, cIAP-2, and cFlip.[1] Induction of apoptosis markers: Dose-dependent cleavage of PARP and caspase-3.[1] |

Western blotting is a widely used technique to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with the test compound for the desired time and concentrations. Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.

Cell Cycle Analysis

Colchicine and its derivatives are known to disrupt microtubule formation, which is essential for the formation of the mitotic spindle. This disruption typically leads to an arrest of the cell cycle in the G2/M phase.

While specific data for Thiocolchicoside's effect on the cell cycle is not detailed in the provided search results, a study on colchicine in MCF-7 breast cancer cells provides a relevant example of the expected outcome.

| Cell Line | Compound | Concentration (µg/ml) | Duration | Effect on Cell Cycle |

| MCF-7 | Colchicine | 0.1, 10, 100 | 24 hours | Significant arrest of the cell cycle at the G2/M phase at all treated concentrations. The percentage of cells in G2/M increased from 62.98% in the control group to 80.00% in the 100 µg/ml treated group.[2] This was accompanied by a decrease in the G0/G1 and S phase populations.[2] |

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells based on their DNA content.

-

Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for later analysis.

-

Staining: Rehydrate the fixed cells in PBS and then stain with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), in a staining solution containing RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of the cells.

-

Data Interpretation: The resulting DNA histogram will show distinct peaks corresponding to the G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways.

Experimental Workflow

Caption: A generalized workflow for the preliminary in vitro toxicity screening of a novel compound.

Signaling Pathway

Thiocolchicoside has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.[1]

Caption: The inhibitory effect of Thiocolchicoside on the NF-κB signaling pathway.

Conclusion

The preliminary toxicity screening of colchicine derivatives is a multifaceted process that provides crucial insights into their potential as therapeutic agents. By employing a battery of in vitro assays to assess cytotoxicity, apoptosis induction, and cell cycle effects, researchers can build a comprehensive toxicological profile. The data presented for Thiocolchicoside demonstrates its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, coupled with a degree of selectivity over normal cells. The inhibition of the NF-κB pathway highlights a key mechanism of action that warrants further investigation. This guide provides a foundational framework for researchers to design and execute robust preliminary toxicity studies for novel colchicine analogues, facilitating the identification of promising candidates for further preclinical and clinical development.

References

The Core Mechanism of Colchicosamide-Induced Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals